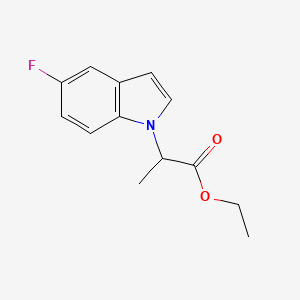
4-Methoxyquinoline-2-carboximidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyquinoline-2-carboximidamide hydrochloride is a chemical compound with the molecular formula C11H12ClN3O and a molecular weight of 237.69 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinoline-2-carboximidamide hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-methoxyquinoline, which serves as the core structure.
Functional Group Introduction: The carboximidamide group is introduced through a series of reactions involving reagents such as cyanamide or its derivatives.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, which is achieved by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyquinoline-2-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups, such as amines.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-Methoxyquinoline-2-carboximidamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methoxyquinoline-2-carboximidamide hydrochloride involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, affecting their function. The methoxy group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyquinoline-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
4-Methoxyquinoline: Lacks the carboximidamide group, making it less reactive in certain chemical reactions.
Quinoline-2-carboximidamide: Similar but lacks the methoxy group, which can affect its chemical properties and biological activity.
Uniqueness
4-Methoxyquinoline-2-carboximidamide hydrochloride is unique due to the presence of both the methoxy and carboximidamide groups. This combination allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
1179361-98-8 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
4-methoxyquinoline-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c1-15-10-6-9(11(12)13)14-8-5-3-2-4-7(8)10;/h2-6H,1H3,(H3,12,13);1H |
InChI Key |
MVSKCINMAQKRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C21)C(=N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



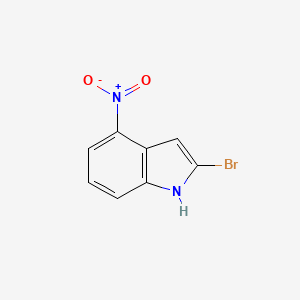

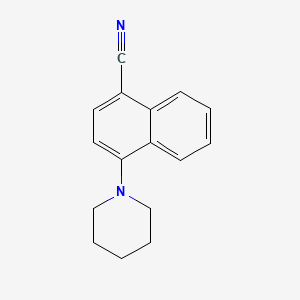
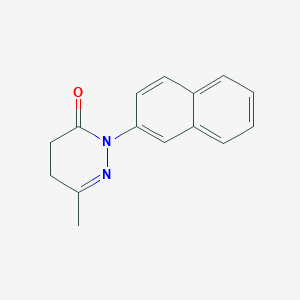
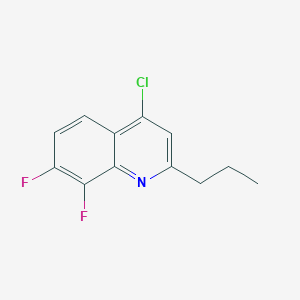
![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)

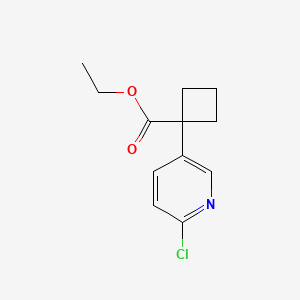
![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)



